An In-Depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0), a key chemical intermediate in the pharmaceutical and materials science sectors. The document details its physicochemical properties, outlines robust synthetic strategies with a focus on the underlying chemical principles, discusses methods for its characterization, and explores its primary applications, particularly as a precursor to fluorinated benzimidazole derivatives. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.
Introduction
4-Fluoro-5-nitrobenzene-1,2-diamine, also known as 4-fluoro-5-nitro-ortho-phenylenediamine, is an aromatic diamine of significant interest in medicinal and agricultural chemistry. Its structure, featuring two adjacent amino groups, a nitro group, and a fluorine atom, provides a unique combination of reactivity and functionality. The ortho-diamine moiety is a classic precursor for the formation of heterocyclic rings, most notably benzimidazoles, which form the core of numerous pharmaceutical agents[1][2]. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a common strategy in modern drug design[3]. The electron-withdrawing nitro group influences the reactivity of the aromatic ring and provides a handle for further chemical transformations. This guide offers an in-depth exploration of its synthesis, properties, and critical applications.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective use and safe handling. The key data for 4-fluoro-5-nitrobenzene-1,2-diamine are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 113269-06-0 | [4][5] |
| Molecular Formula | C₆H₆FN₃O₂ | [4] |
| Molecular Weight | 171.13 g/mol | [5] |
| Appearance | Dark yellow to orange solid | [4] |
| Melting Point | Data not consistently available; requires experimental verification. | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [6] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
| InChI Key | QZNALIMEKAACKP-UHFFFAOYSA-N | [4] |
Safety and Handling
4-Fluoro-5-nitrobenzene-1,2-diamine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[4][7].
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[4].
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is necessary if inhalation risk is high[4][8].
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Handling: Avoid formation of dust. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4][8].
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up[4][8].
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Spills: Evacuate personnel to safe areas. Sweep up and shovel into suitable containers for disposal. Avoid dust formation and remove all sources of ignition[4].
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Synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine
The synthesis of nitro-ortho-phenylenediamines often relies on the selective reduction of one nitro group in a dinitroaniline precursor. This approach is well-documented for analogous compounds and represents the most logical and field-proven strategy[9].
Retrosynthetic Analysis & Strategy
The most direct precursor to the target molecule is 2,4-dinitro-5-fluoroaniline. The core challenge lies in the chemoselective reduction of the nitro group at the 2-position while leaving the nitro group at the 4-position intact. The nitro group ortho to the existing amino group is typically more sterically hindered but can be activated under specific conditions. However, selective reduction of the less hindered nitro group is also a common strategy. A widely used method for such selective reductions is the Zinin reduction, which employs sulfide reagents (e.g., sodium sulfide, ammonium sulfide, or H₂S in ammonia)[3][10]. This method is effective for converting dinitro aromatics to nitroanilines.
The precursor, 2,4-dinitro-5-fluoroaniline, can be synthesized from 3,4-difluoronitrobenzene via nitration followed by amination, or from other commercially available starting materials.
Caption: Retrosynthetic pathway for 4-fluoro-5-nitrobenzene-1,2-diamine.
Representative Experimental Protocol: Selective Sulfide Reduction
This protocol is a representative method adapted from well-established procedures for the selective reduction of analogous dinitroanilines[9]. Disclaimer: This protocol should be performed only by trained chemists with a thorough risk assessment.
Reaction: 2,4-Dinitro-5-fluoroaniline → 4-Fluoro-5-nitrobenzene-1,2-diamine
Materials:
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2,4-Dinitro-5-fluoroaniline (CAS 367-81-7)
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol
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Water
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Hydrochloric acid (concentrated)
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Ammonium hydroxide (concentrated)
Procedure:
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Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a solution of sodium sulfide nonahydrate in water.
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Reaction Mixture: Separately, dissolve 2,4-dinitro-5-fluoroaniline in ethanol. Heat this solution gently to ensure complete dissolution.
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Reduction: While stirring vigorously, slowly add the aqueous sodium sulfide solution to the ethanolic solution of the starting material. The reaction is exothermic; maintain the temperature between 50-60 °C, using a water bath for cooling if necessary. The color of the solution will change dramatically from yellow/orange to a deep red or brown as the reduction proceeds.
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Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material spot has been consumed (typically 1-3 hours).
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Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate. Slowly add the reaction mixture to a larger volume of cold water to fully precipitate the crude product.
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Isolation: Filter the precipitated solid using a Büchner funnel, and wash thoroughly with cold water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling water containing a small amount of hydrochloric acid to form the hydrochloride salt. Treat with activated charcoal (Norit) and filter while hot. Neutralize the hot filtrate with concentrated ammonium hydroxide to precipitate the purified free diamine.
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Drying: Filter the purified product, wash with cold water, and dry in a vacuum oven at 40-50 °C.
Spectroscopic Characterization
Accurate structural elucidation is critical. Based on data from similar nitrobenzene-1,2-diamines, the following spectral characteristics are expected[11].
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Due to the various substituents, these signals would likely appear as doublets or doublet of doublets, influenced by H-H and H-F coupling. The two amine groups (-NH₂) would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be significantly influenced by the electronic effects of the amino, nitro, and fluoro substituents.
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IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (typically two bands in the 3300-3500 cm⁻¹ region), asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.13, corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Development
The primary utility of 4-fluoro-5-nitrobenzene-1,2-diamine lies in its role as a versatile synthon for heterocyclic compounds.
Core Reactivity
The key reactive feature is the ortho-diamine system. This functionality is primed for condensation reactions with a variety of dielectrophiles to form five- or six-membered heterocyclic rings. The most common application is the Phillips condensation reaction with aldehydes or carboxylic acids (or their derivatives) to synthesize substituted benzimidazoles[1][12].
Application: Synthesis of Fluorinated 2-Aryl-benzimidazoles
Fluorinated benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs for various therapeutic areas. The synthesis involves a one-pot reductive cyclization and condensation.
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